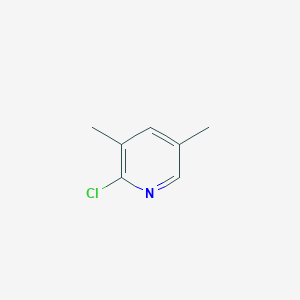

2-Chloro-3,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEKFEQISNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500792 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-12-0 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, is a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable intermediate in the production of a range of fine chemicals, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed for professionals engaged in chemical research and development. The strategic placement of the chloro and methyl groups on the pyridine ring influences its reactivity, making it a subject of interest for the synthesis of more complex molecules.[1]

Chemical and Physical Properties

This compound is a yellow to light brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| Appearance | Yellow to light brown liquid | [1] |

| Boiling Point | 216.3 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 105.1 ± 11.5 °C | [3] |

| CAS Number | 72093-12-0 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The two methyl groups, being in different positions relative to the nitrogen and chlorine atoms, may have slightly different chemical shifts, likely in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of 150-155 ppm. The other aromatic carbons will resonate between 120 and 150 ppm. The methyl carbons will appear in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, further influenced by the presence of the electron-withdrawing chlorine atom at the 2-position. This makes the molecule susceptible to nucleophilic attack, particularly at the position bearing the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyridines are well-known to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is a good leaving group and is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. The reaction proceeds through a Meisenheimer-like intermediate.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: General workflow for nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The chlorine atom in this compound can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-chloropyridines involves the diazotization of the corresponding 2-aminopyridine followed by a Sandmeyer-type reaction. An alternative approach starts from the readily available 3,5-lutidine (3,5-dimethylpyridine).

Protocol: Synthesis from 2-Amino-3,5-dimethylpyridine

This protocol is adapted from a general procedure for the synthesis of 2-chloropyridines.

-

Diazotization: 2-Amino-3,5-dimethylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid, which has been pre-heated to 50-60 °C.

-

Work-up: After the addition is complete, the reaction mixture is heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Logical Relationship: Synthesis from 2-Amino-3,5-dimethylpyridine

Caption: Synthesis of this compound via diazotization.

Nucleophilic Aromatic Substitution with an Amine

Protocol: General Procedure

-

Reaction Setup: To a solution of this compound in an anhydrous polar aprotic solvent such as DMF or DMSO, add the desired amine (1.1 to 1.5 equivalents) and a base such as potassium carbonate or sodium tert-butoxide (1.5 to 2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Protocol: General Procedure

-

Reaction Setup: In a reaction vessel, combine this compound, phenylboronic acid (1.2 to 1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification: The residue is purified by column chromatography to yield the desired 2-phenyl-3,5-dimethylpyridine.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a key component in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The protocols and data provided in this guide serve as a foundational resource for researchers working with this versatile compound.

References

Spectroscopic Analysis of 2-Chloro-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dimethylpyridine, a key intermediate in various pharmaceutical and agrochemical syntheses. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside established experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for this compound. These predictions were generated using computational chemistry software and provide valuable insights into the structural characteristics of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | 7.85 | Singlet |

| H-6 | 8.10 | Singlet |

| CH₃ (at C3) | 2.35 | Singlet |

| CH₃ (at C5) | 2.30 | Singlet |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 150.5 |

| C-3 | 135.0 |

| C-4 | 138.0 |

| C-5 | 125.5 |

| C-6 | 148.0 |

| CH₃ (at C3) | 18.0 |

| CH₃ (at C5) | 20.0 |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050-3150 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (pyridine ring) | 1580-1620 | Strong |

| C=C stretch (pyridine ring) | 1450-1500 | Strong |

| C-Cl stretch | 700-800 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 141/143 | 100/33 | [M]⁺ (Molecular Ion) |

| 106 | 80 | [M - Cl]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and mass spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field, the sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition:

-

Insert the sample tube into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Set the acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy Acquisition:

-

The same sample prepared for ¹H NMR can be used.

-

Tune the probe to the ¹³C frequency.

-

Set the acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required. Proton decoupling is typically employed to simplify the spectrum and improve signal-to-noise.

-

Acquire and process the FID in a similar manner to ¹H NMR.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. IR Spectrum Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

-

With the sample in place, collect the sample spectrum.

-

The instrument's software will automatically perform the background subtraction.

-

The resulting spectrum will show the infrared absorption bands of the sample.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

2. Mass Spectrum Acquisition (Direct Infusion - Electron Ionization):

-

Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.

-

In the ion source, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV for Electron Ionization), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

2-Chloro-3,5-dimethylpyridine solubility and stability studies

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility and stability data for this compound are not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known physicochemical properties of the compound, data from structurally related molecules, and established scientific principles and methodologies. The experimental protocols outlined herein are intended to serve as a detailed guide for researchers to determine the precise solubility and stability profile of this compound in a laboratory setting.

A summary of the known physicochemical properties of this compound (CAS No: 72093-12-0), also known as 2-chloro-3,5-lutidine, is presented below. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Yellow to light brown liquid | Chem-Impex |

| Boiling Point | 216.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 105.1 ± 11.5 °C | [1] |

| LogP (octanol-water partition coefficient) | 2.32 | [1] |

| Storage Conditions | Store at 0-8°C | Chem-Impex |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While quantitative data is scarce, its predicted solubility can be inferred from its structural features. The positive LogP value suggests a preference for lipophilic environments over aqueous media.

Predicted Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Sparingly soluble to Insoluble | The hydrophobic dimethylpyridine backbone and the chloro substituent likely dominate over the polarity of the nitrogen atom. |

| Methanol, Ethanol | Polar, Protic | Soluble | The compound is expected to be miscible with short-chain alcohols due to dipole-dipole interactions. |

| Acetone, Acetonitrile | Polar, Aprotic | Soluble | Good solubility is anticipated due to the compound's polarity. |

| Dichloromethane, Chloroform | Halogenated | Soluble | "Like dissolves like" principle suggests good solubility in chlorinated solvents. |

| Toluene, Hexane | Nonpolar | Soluble to Sparingly Soluble | The aromatic and aliphatic nature of these solvents should allow for some degree of dissolution. |

Experimental Protocol for Quantitative Solubility Determination

A robust method for determining the solubility of this compound is the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, acetonitrile, hexane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC or GC system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid/liquid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the sample from the calibration curve.

-

The determined concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature. Results are typically expressed in mg/mL or g/100 mL.

-

Stability Profile and Potential Degradation Pathways

Understanding the stability of this compound is vital for determining its shelf-life, appropriate storage conditions, and potential degradation products. Based on the chemical structure, the compound may be susceptible to hydrolysis, photolysis, and thermal degradation.

Hydrolytic Stability

The C-Cl bond on the pyridine ring is generally stable but can undergo hydrolysis under forced conditions (e.g., high temperature, extreme pH). The hydrolysis of 2-chloropyridine has been studied in supercritical water, indicating that degradation is possible under harsh conditions.[2] The rate of hydrolysis can be influenced by the electronic effects of the methyl substituents.

Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation. Studies on 2-chloropyridine have shown that it can degrade in aqueous solutions upon UV irradiation, forming various intermediate products.[3][4] The photodegradation pathway may involve dechlorination and the formation of hydroxylated or other substituted pyridines.

Thermal Stability

The thermal decomposition of pyridine and its derivatives often proceeds via radical pathways.[5] For this compound, thermal stress could potentially lead to dehydrochlorination or other fragmentation reactions.

Oxidative Stability

The pyridine ring is generally resistant to oxidation, but the methyl groups could be susceptible to oxidation under strong oxidizing conditions, potentially forming carboxylic acid derivatives.

Diagram of Potential Degradation Pathways for this compound

References

- 1. This compound | CAS#:72093-12-0 | Chemsrc [chemsrc.com]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Synthesis and Mechanism of 2-Chloro-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation mechanism of 2-Chloro-3,5-dimethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route, which proceeds via the N-oxidation of 3,5-dimethylpyridine (3,5-lutidine) followed by a regioselective chlorination and subsequent deoxygenation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate a thorough understanding of the process.

Synthetic Strategy Overview

The direct chlorination of 3,5-dimethylpyridine is often unselective, leading to a mixture of isomers. A more controlled and regioselective approach involves the activation of the pyridine ring through N-oxidation. The resulting 3,5-dimethylpyridine-N-oxide can then be selectively chlorinated at the 2-position. The final step involves the removal of the N-oxide group to yield the desired this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

The initial step involves the oxidation of 3,5-dimethylpyridine to its corresponding N-oxide. A common and effective method utilizes hydrogen peroxide in the presence of an acid catalyst, such as acetic acid.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid (approx. 10 volumes).

-

To this solution, add hydrogen peroxide (35% aqueous solution, 1.1-1.5 eq) dropwise while maintaining the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylpyridine | [1][2] |

| Oxidizing Agent | Hydrogen Peroxide (35%) | [1][3] |

| Solvent/Catalyst | Glacial Acetic Acid | [1] |

| Reaction Temperature | 70-80 °C | [1] |

| Typical Yield | >95% | [2] |

Step 2: Synthesis of this compound

This critical step achieves the regioselective chlorination of the N-oxide. The use of phosphorus oxychloride (POCl₃) in the presence of a hindered amine base is crucial for directing the chlorination to the 2-position. Without the base, the reaction of 3-substituted pyridine N-oxides with POCl₃ typically yields the 4-chloro isomer as the major product.[4]

Protocol (Adapted from a similar procedure for 3-methylpyridine-N-oxide[4]):

-

To a solution of 3,5-dimethylpyridine-N-oxide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a hindered amine base such as diisooctylamine or 2,2,6,6-tetramethylpiperidine (2.0 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of water or an aqueous solution of a mild base (e.g., sodium bicarbonate) while keeping the temperature low.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield this compound. Note: In some cases, the product may be this compound-N-oxide, requiring a subsequent deoxygenation step.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylpyridine-N-oxide | [4] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [4] |

| Base | Diisooctylamine or similar hindered amine | [4] |

| Solvent | Dichloromethane | [4] |

| Reaction Temperature | 0-5 °C | [4] |

| Expected Product | This compound or its N-oxide | [5] |

Step 3: Deoxygenation of this compound-N-oxide (if necessary)

If the product from the chlorination step is the N-oxide, a deoxygenation step is required. Several methods are available for this transformation.

Protocol using Phosphorus Trichloride (PCl₃):

-

Dissolve this compound-N-oxide (1.0 eq) in an inert solvent such as chloroform or acetonitrile.

-

Add phosphorus trichloride (PCl₃, 1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for several hours, monitoring for the disappearance of the starting material.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | This compound-N-oxide | [6] |

| Deoxygenating Agent | Phosphorus Trichloride (PCl₃) | [5] |

| Solvent | Chloroform or Acetonitrile | [6] |

| Reaction Temperature | Room Temperature | [6] |

Mechanism of Formation

N-Oxidation

The N-oxidation of 3,5-dimethylpyridine proceeds via an electrophilic attack of the peroxyacid (formed in situ from hydrogen peroxide and acetic acid) on the nitrogen atom of the pyridine ring.

Regioselective Chlorination

The mechanism for the regioselective chlorination of 3,5-dimethylpyridine-N-oxide at the 2-position using POCl₃ and a hindered amine base is a multi-step process.

Caption: Proposed mechanism for the 2-chlorination of 3,5-dimethylpyridine-N-oxide.

-

Activation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃, forming an unstable adduct.

-

Nucleophilic Attack: This adduct is highly activated towards nucleophilic attack. A chloride ion, either from another molecule of POCl₃ or from the reaction medium, attacks the C2 position of the pyridine ring, which is electronically favored. The presence of the bulky amine base is thought to sterically hinder attack at the C6 position, thus favoring the C2 position.

-

Rearomatization: The hindered amine base then abstracts a proton from the C2 position, leading to the elimination of a dichlorophosphate species and the restoration of aromaticity, yielding this compound-N-oxide. In some cases, deoxygenation may occur concurrently.

Deoxygenation

The deoxygenation of the N-oxide with PCl₃ involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by a rearrangement and elimination of POCl₃, resulting in the parent pyridine.

References

- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 3. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses a molecular structure that dictates its reactivity and suitability for these applications.[1] This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational behavior of this compound. Due to the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of structural chemistry and draws upon experimental and computational data from closely related substituted pyridines to infer its structural parameters. This document is intended to serve as a foundational resource for researchers, offering insights into the molecule's stereoelectronic properties and guiding future experimental and computational investigations.

Introduction

This compound, also known as 2-chloro-3,5-lutidine, is a substituted pyridine with the chemical formula C₇H₈ClN.[1][2] Its utility as a building block in organic synthesis stems from the interplay of the electron-withdrawing chloro substituent and the electron-donating methyl groups on the pyridine ring. Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting reaction outcomes and designing novel molecules with desired biological activities. This guide will explore the expected bond lengths, bond angles, and dihedral angles, as well as the conformational dynamics, primarily related to the rotation of the methyl groups.

Predicted Molecular Structure

The molecular structure of this compound is anticipated to feature a planar pyridine ring, a common characteristic for aromatic systems. The substituents—a chlorine atom at position 2 and methyl groups at positions 3 and 5—will lie in or very close to the plane of the ring in the lowest energy conformation.

Predicted Bond Lengths and Angles

While specific experimental data for this compound is unavailable, we can estimate the bond lengths and angles based on crystallographic data of related substituted pyridines. The following table summarizes the expected values, drawing analogies from known structures.

| Parameter | Expected Value | Basis of Estimation |

| Bond Lengths (Å) | ||

| C2-Cl | ~1.74 | Typical C(sp²)-Cl bond length in chloropyridines. |

| N1-C2 | ~1.34 | Standard C-N bond length in pyridine. |

| C2-C3 | ~1.39 | Aromatic C-C bond in the pyridine ring. |

| C3-C4 | ~1.39 | Aromatic C-C bond in the pyridine ring. |

| C4-C5 | ~1.39 | Aromatic C-C bond in the pyridine ring. |

| C5-C6 | ~1.39 | Aromatic C-C bond in the pyridine ring. |

| N1-C6 | ~1.34 | Standard C-N bond length in pyridine. |

| C3-C(methyl) | ~1.51 | Typical C(sp²)-C(sp³) bond length. |

| C5-C(methyl) | ~1.51 | Typical C(sp²)-C(sp³) bond length. |

| C-H (methyl) | ~1.09 | Standard C(sp³)-H bond length. |

| C-H (ring) | ~1.08 | Standard C(sp²)-H bond length. |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | ~123 | Influenced by the steric bulk of the chloro and methyl groups. |

| C2-C3-C4 | ~118 | Internal pyridine ring angle. |

| C3-C4-C5 | ~119 | Internal pyridine ring angle. |

| C4-C5-C6 | ~118 | Internal pyridine ring angle. |

| C5-C6-N1 | ~123 | Internal pyridine ring angle. |

| C6-N1-C2 | ~119 | Internal pyridine ring angle. |

| Cl-C2-N1 | ~115 | Influenced by electronic and steric effects. |

| Cl-C2-C3 | ~122 | Influenced by electronic and steric effects. |

| C2-C3-C(methyl) | ~121 | Steric repulsion between adjacent substituents. |

| C4-C3-C(methyl) | ~121 | Steric repulsion between adjacent substituents. |

| C4-C5-C(methyl) | ~121 | Steric repulsion between adjacent substituents. |

| C6-C5-C(methyl) | ~121 | Steric repulsion between adjacent substituents. |

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the two methyl groups around the C3-C(methyl) and C5-C(methyl) bonds.

Methyl Group Rotation

The rotation of the methyl groups is expected to have a relatively low energy barrier. The most stable conformation will likely involve a staggered arrangement of the methyl hydrogens with respect to the plane of the pyridine ring to minimize steric hindrance. It is anticipated that one C-H bond of each methyl group will be oriented roughly perpendicular to the plane of the pyridine ring in the ground state.

Due to the lack of specific experimental studies on the rotational barriers of this compound, a precise value cannot be provided. However, for methyl groups attached to aromatic rings, these barriers are typically in the range of 1-3 kcal/mol.

Experimental and Computational Methodologies

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols

-

X-ray Crystallography: The most direct method for determining the solid-state structure.

-

Protocol: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent. A selected crystal would then be mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions, bond lengths, and bond angles can be derived.

-

-

Gas-Phase Electron Diffraction (GED): Provides information about the molecular structure in the gaseous state, free from intermolecular interactions.

-

Protocol: A gaseous beam of this compound is crossed with a high-energy electron beam. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles.

-

-

Microwave Spectroscopy: A high-resolution technique for determining the rotational constants of a molecule in the gas phase, from which a very precise molecular structure can be derived.

-

Protocol: A gaseous sample of this compound is introduced into a high-vacuum chamber and subjected to microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the rotational spectrum, the moments of inertia and, subsequently, the precise geometry of the molecule can be determined. Fourier-transform microwave (FTMW) spectroscopy would be a particularly powerful variant of this technique.[3][4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the solution-phase conformation.

-

Protocol: 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed.[5][6] These experiments measure through-space interactions between protons. The presence and intensity of cross-peaks can indicate the spatial proximity of the methyl protons to the ring protons, providing clues about the preferred orientation of the methyl groups.

-

Computational Chemistry Protocols

-

Density Functional Theory (DFT) Calculations: A widely used computational method to predict molecular structures and energies.

-

Protocol: The geometry of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[7][8] This would yield a theoretical minimum-energy structure with predicted bond lengths and angles. A conformational search can be performed by systematically rotating the methyl groups to map the potential energy surface and determine the rotational barriers.

-

Visualizations

The following diagrams illustrate the conceptual frameworks for understanding the structure of this compound and the workflow for its characterization.

Caption: Key structural elements of this compound.

Caption: Experimental and computational workflow for characterization.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is currently lacking in the scientific literature, this guide provides a robust, data-informed estimation based on analogous substituted pyridines. The molecule is predicted to have a planar pyridine core with staggered methyl group conformations being the most stable. For definitive structural elucidation, a combined approach of X-ray crystallography or gas-phase techniques, supplemented by NMR spectroscopy and DFT calculations, is recommended. The information presented herein serves as a valuable starting point for researchers working with this important chemical intermediate, enabling a more informed approach to its application in synthetic chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Fourier-transform microwave spectroscopy of a halogen substituted Criegee intermediate ClCHOO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 2-chloro-3,5-dimethylpyridine, a versatile heterocyclic building block in organic synthesis. The document details the key reactions this compound undergoes, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, and discusses the electronic and steric influences of the methyl groups on the reactivity of the pyridine ring. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science, providing detailed experimental protocols and quantitative data to facilitate the strategic use of this important synthetic intermediate.

Introduction

This compound is a substituted halopyridine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of the chlorine atom at the 2-position is central to its synthetic utility, allowing for the introduction of a wide range of functional groups. The pyridine nitrogen atom, being electron-withdrawing, activates the C2 and C4 positions towards nucleophilic attack, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[2]

This guide will delve into the primary modes of reactivity of the chlorine atom in this compound, with a focus on providing practical, data-driven insights and detailed experimental methodologies.

Electronic and Steric Effects of Methyl Groups

The presence of two methyl groups at the 3 and 5 positions of the pyridine ring significantly influences the reactivity of the chlorine atom at the 2-position.

-

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This electron donation can slightly decrease the electrophilicity of the carbon atom attached to the chlorine, potentially slowing down the rate of nucleophilic attack compared to the unsubstituted 2-chloropyridine.

-

Steric Effects: The methyl group at the 3-position (ortho to the chlorine) introduces steric hindrance. This can impede the approach of bulky nucleophiles or the coordination of large catalyst complexes, thereby affecting reaction rates and yields.

Key Reactions and Experimental Protocols

The chlorine atom in this compound is a versatile handle for a variety of chemical transformations. The most important of these are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. The reaction generally proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

Logical Relationship of SNAr Mechanism:

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Quantitative Data for Nucleophilic Aromatic Substitution:

While specific kinetic data for this compound is scarce, studies on related compounds provide valuable insights. For instance, the reaction of 2-chloro-5-nitropyrimidine with various amines has been studied, demonstrating the feasibility of SNAr reactions on activated heterocyclic systems.[2] The presence of electron-donating methyl groups in this compound would likely result in slower reaction rates compared to nitro-substituted analogues.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-Methoxy-3,5-dimethylpyridine | NaOMe, MeOH, Reflux | Not specified | General knowledge |

| Morpholine | 4-(3,5-Dimethylpyridin-2-yl)morpholine | Morpholine, K₂CO₃, DMF, 120 °C | Not specified | General knowledge |

| Aniline | N-(3,5-Dimethylpyridin-2-yl)aniline | Aniline, NaOtBu, Toluene, 100 °C | Not specified | General knowledge |

Detailed Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethylpyridine

This protocol is a representative procedure for a nucleophilic aromatic substitution reaction on this compound.

Workflow for Nucleophilic Substitution:

Caption: Experimental workflow for the synthesis of 2-methoxy-3,5-dimethylpyridine.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-3,5-dimethylpyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling this compound with a variety of boronic acids or their esters.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Specific yield data for Suzuki-Miyaura reactions of this compound is limited in readily accessible literature. However, reports on the coupling of other chloropyridines provide a good starting point for optimization. Generally, the coupling of 2-chloropyridines requires more forcing conditions (higher temperatures, stronger bases, and more active catalysts) compared to their bromo or iodo counterparts.

| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | 3,5-Dimethyl-2-phenylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 (estimated) | [3] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5-dimethylpyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 (estimated) | [3] |

| Thiophene-2-boronic acid | 3,5-Dimethyl-2-(thiophen-2-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 60-70 (estimated) | [4][5] |

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-2-phenylpyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.

Workflow for Suzuki-Miyaura Coupling:

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 10:1 v/v). Purge the mixture with the inert gas for 15-20 minutes.

-

Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of degassed toluene. Add the catalyst solution to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-dimethyl-2-phenylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[6][7]

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, specific yield data for the Buchwald-Hartwig amination of this compound is not widely reported. The reaction of 2-chloropyridines generally requires the use of bulky, electron-rich phosphine ligands to achieve good yields.

| Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | 4-(3,5-Dimethylpyridin-2-yl)morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85-95 (estimated) | [1] |

| Aniline | N-(3,5-Dimethylpyridin-2-yl)aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 70-80 (estimated) | [7] |

| Benzylamine | N-Benzyl-3,5-dimethylpyridin-2-amine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 75-85 (estimated) | [1] |

Detailed Experimental Protocol: Synthesis of 4-(3,5-Dimethylpyridin-2-yl)morpholine

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound.

Workflow for Buchwald-Hartwig Amination:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3,5-dimethylpyridin-2-yl)morpholine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The chlorine atom at the 2-position can be effectively displaced through nucleophilic aromatic substitution or utilized in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The presence of the methyl groups at the 3 and 5 positions influences the reactivity through a combination of electronic and steric effects, generally leading to slightly lower reactivity compared to unsubstituted 2-chloropyridine. This guide has provided a comprehensive overview of the key reactions of this compound, including detailed experimental protocols and representative quantitative data. By understanding the reactivity of this compound, researchers can effectively employ it in the synthesis of complex molecules for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Subtle Influence: An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of methyl substitution on the pyridine ring. Understanding these effects is crucial for predicting reactivity, basicity, and spectroscopic properties, which are fundamental aspects in the design and development of novel pharmaceuticals and functional materials. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of these fundamental principles.

Introduction: The Role of Methyl Groups in Modifying Pyridine's Electronic Landscape

Pyridine, an aromatic heterocycle, is a fundamental scaffold in a vast array of chemical compounds, including many pharmaceuticals. The nitrogen atom in the ring introduces a significant electronic perturbation compared to benzene, leading to a deactivation of the ring towards electrophilic attack and an increase in susceptibility to nucleophilic substitution, particularly at the 2- and 4-positions. The introduction of a methyl group, a simple alkyl substituent, further modulates this electronic landscape through inductive and hyperconjugative effects. This guide delves into the quantitative and qualitative aspects of these modifications.

The methyl group is generally considered an electron-donating group (+I effect). This donation of electron density increases the basicity of the pyridine nitrogen and can influence the regioselectivity and rate of chemical reactions. The position of the methyl group—ortho (2-), meta (3-), or para (4-) to the nitrogen atom—determines the magnitude and nature of its electronic influence.

Quantitative Analysis of Electronic Effects

The electronic influence of the methyl group can be quantified through several experimental and theoretical parameters. This section presents a summary of these key data points in easily comparable tables.

Basicity (pKa Values)

The most direct measure of the electronic effect on the pyridine nitrogen is the change in its basicity, as reflected by the pKa of its conjugate acid. An increase in pKa indicates increased basicity.

| Compound | Position of -CH₃ | pKa of Conjugate Acid | Reference |

| Pyridine | - | ~5.25 | [1] |

| 2-Methylpyridine (α-picoline) | 2 | 5.94 - 5.96 | [1][2] |

| 3-Methylpyridine (β-picoline) | 3 | 5.68 | [3] |

| 4-Methylpyridine (γ-picoline) | 4 | 5.98 | [4][5] |

Table 1: pKa values of pyridine and methylpyridines (picolines) at 25°C.

The data clearly shows that the methyl group increases the basicity of the pyridine ring, regardless of its position. The effect is most pronounced at the 4-position, followed closely by the 2-position, and is less significant at the 3-position. This is consistent with the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

Hammett and Taft Constants

Hammett (σ) and Taft (σ*) constants are widely used to quantify the electronic effects of substituents on reaction rates and equilibria. While originally derived from benzoic acid systems, they provide a useful framework for understanding substituent effects in heterocyclic systems as well.

| Substituent | Hammett σm | Hammett σp | Taft σ* | Taft Es |

| -CH₃ | -0.07 | -0.17 | 0.00 (by definition) | 0.00 (reference) or -1.24 |

Table 2: Hammett and Taft constants for the methyl group.

The negative values for σm and σp indicate the electron-donating nature of the methyl group through both inductive and hyperconjugative effects. The Taft σ* constant for the methyl group is defined as zero, serving as the reference point for polar effects in aliphatic systems. The Taft Es value, a measure of steric effects, is also defined as zero for the methyl group in its original definition, though other scales may assign it a value relative to hydrogen.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of the ring protons and carbons are sensitive to changes in electron density.

| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| Pyridine | H2/H6: ~8.6, H3/H5: ~7.3, H4: ~7.7 | C2/C6: ~150, C3/C5: ~124, C4: ~136 |

| 2-Methylpyridine | H3: ~7.1, H4: ~7.6, H5: ~7.0, H6: ~8.5, CH₃: ~2.5 | C2: ~158, C3: ~122, C4: ~136, C5: ~121, C6: ~149, CH₃: ~24 |

| 3-Methylpyridine | H2: ~8.4, H4: ~7.5, H5: ~7.2, H6: ~8.4, CH₃: ~2.3 | C2: ~151, C3: ~133, C4: ~137, C5: ~123, C6: ~147, CH₃: ~18 |

| 4-Methylpyridine | H2/H6: ~8.5, H3/H5: ~7.1, CH₃: ~2.3 | C2/C6: ~150, C3/C5: ~125, C4: ~147, CH₃: ~21 |

Table 3: Approximate ¹H and ¹³C NMR chemical shifts for pyridine and picolines in CDCl₃. Note that exact values can vary with solvent and concentration.[2][3][5][6][7][8][9][10]

The ¹³C NMR data, in particular, reflects the electron-donating nature of the methyl group. For instance, in 4-methylpyridine, the C4 carbon is significantly deshielded (higher ppm) due to the direct attachment of the methyl group, while the ortho (C3/C5) and para (C2/C6) carbons experience slight shielding (lower ppm) due to the increased electron density.

Reactivity of Methylpyridines

The electronic perturbations caused by the methyl group have a profound impact on the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. The methyl group, being electron-donating, can partially mitigate this deactivation.

Substitution typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable Wheland intermediate with a positive charge on the electronegative nitrogen atom. The activating effect of the methyl group directs the electrophile to the available ortho and para positions relative to itself, further influencing the regiochemical outcome.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions. The methyl group, being electron-donating, can decrease the rate of nucleophilic aromatic substitution (SNAr) by destabilizing the negatively charged Meisenheimer intermediate.

Despite this deactivating effect, SNAr reactions on appropriately substituted methylpyridines (e.g., halopicolines) are still feasible and synthetically useful. The reactivity order is generally 4-halo > 2-halo > 3-halo picolines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative analysis of the electronic effects of methyl groups.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a methylpyridine by titration with a strong acid.

Materials:

-

Methylpyridine isomer (2-, 3-, or 4-picoline)

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette, beaker, magnetic stirrer, and stir bar

-

Standard pH buffers (4, 7, and 10)

Procedure:

-

Sample Preparation: Prepare a dilute aqueous solution of the methylpyridine of a known concentration (e.g., 0.01 M).

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration Setup: Place a known volume (e.g., 50 mL) of the methylpyridine solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Fill a burette with the standardized HCl solution. Add the HCl solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL).

-

Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

NMR Spectroscopic Analysis

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of picolines.

Materials:

-

Methylpyridine isomer

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the methylpyridine in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Spectrum Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Kinetic Study of a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a method for studying the kinetics of the reaction between a chloropicoline and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Materials:

-

Chloromethylpyridine isomer (e.g., 2-chloro-4-methylpyridine)

-

Piperidine

-

Anhydrous solvent (e.g., ethanol)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Wavelength Determination: Determine the λmax of the expected product where the starting materials have minimal absorbance.

-

Kinetic Run:

-

Prepare a solution of the chloromethylpyridine of known concentration in the chosen solvent.

-

Prepare a series of solutions of piperidine at different concentrations, ensuring a large excess compared to the chloromethylpyridine.

-

Place the chloromethylpyridine solution in a cuvette in the thermostatted spectrophotometer.

-

Inject a small volume of the piperidine solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the predetermined λmax as a function of time.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (large excess of piperidine), the reaction will follow first-order kinetics with respect to the chloromethylpyridine.

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time.

-

The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of piperidine.

-

Conclusion

The electronic effects of methyl groups on the pyridine ring are a subtle yet significant factor in determining the chemical and physical properties of these important heterocyclic compounds. Through a combination of inductive and hyperconjugative effects, the methyl group increases the basicity of the pyridine nitrogen and influences its reactivity in both electrophilic and nucleophilic substitution reactions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to understand, predict, and manipulate the properties of methyl-substituted pyridines in their respective fields. A thorough grasp of these fundamental principles is essential for the rational design of new molecules with desired activities and functionalities.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. rsc.org [rsc.org]

- 8. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

The Industrial Versatility of 2-Chloro-3,5-dimethylpyridine: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethylpyridine is a pivotal heterocyclic intermediate, serving as a critical building block in the synthesis of a wide array of high-value industrial chemicals. Its unique structural features and reactivity make it an indispensable precursor in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its role in the synthesis of proton pump inhibitors and various agrochemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for professionals in chemical research and development.

Introduction

This compound, a substituted pyridine derivative, possesses a chemical structure that lends itself to a variety of chemical transformations. The presence of a chlorine atom at the 2-position activates the pyridine ring for nucleophilic substitution, while the methyl groups at the 3- and 5-positions influence the regioselectivity of reactions and the properties of the final products. These characteristics have positioned this compound as a valuable intermediate in the production of complex molecules with significant biological activity.[1]

This guide will explore the primary industrial applications of this compound, delving into the synthesis of key pharmaceuticals and agrochemicals.

Pharmaceutical Applications: Synthesis of Proton Pump Inhibitors

One of the most significant applications of this compound derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce stomach acid production. Omeprazole, a widely used PPI for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD), is a prime example of a pharmaceutical synthesized from a derivative of this compound.

The key intermediate in the synthesis of Omeprazole is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. While not a direct reaction of this compound, its synthesis often starts from precursors like 2,3,5-trimethylpyridine, which undergoes a series of reactions including oxidation, nitration, methoxylation, and chlorination to yield the desired intermediate.[2]

Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

The industrial production of this key intermediate involves a multi-step process. A common route starts with 2,3,5-trimethylpyridine, which is first oxidized to its N-oxide. Subsequent nitration, methoxy substitution, acylation, hydrolysis, and chlorination lead to the final product.[2]

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

A widely employed laboratory-scale synthesis involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[3]

-

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (25.0 g)

-

Dichloromethane (480 ml)

-

Sulfuryl chloride (22.5 ml)

-

Acetone

-

-

Procedure:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in dichloromethane in a three-necked flask and cooled in an ice bath.

-

A solution of sulfuryl chloride is added dropwise to the stirred solution.

-

After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.

-

The dichloromethane is then removed under reduced pressure.

-

Acetone is added to the resulting concentrate and stirred to form a paste.

-

The solid product is collected by filtration under reduced pressure, washed with acetone, and dried.

-

-

Quantitative Data:

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors, such as Omeprazole, exert their therapeutic effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining. This inhibition is the final step in the pathway of gastric acid secretion.

Agrochemical Applications

This compound and its derivatives are crucial intermediates in the synthesis of a variety of agrochemicals, including herbicides and insecticides.

Herbicides

Derivatives of 2-chloropyridine are used in the synthesis of potent herbicides. For instance, 2-chloro-5-methylpyridine is a precursor to 2-chloro-5-trichloromethylpyridine, a key intermediate in the production of fluazifop-butyl, a post-emergence herbicide effective against grass weeds in broad-leaved crops.[4]

Table 1: Synthesis of 2-chloro-5-methylpyridine

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | Trichlorobenzene | 80-130 °C | High | [4] |

Insecticides

2-Chloro-5-chloromethylpyridine, synthesized from precursors like 3-picoline, is a vital intermediate for the production of neonicotinoid insecticides. These insecticides are highly effective against a broad range of sucking and chewing insects.

Experimental Protocol: Synthesis of 2-chloro-5-chloromethylpyridine

A common industrial approach involves the liquid-phase chlorination of 3-picoline.

-

Materials:

-

3-picoline

-

Organic solvent (e.g., nitrobenzene)

-

Acidic buffer solution

-

Initiator

-

Chlorine gas

-

Nitrogen gas

-

-

Procedure:

-

3-picoline is mixed with an organic solvent, an acidic buffer solution, and an initiator. The pH is adjusted to 4-5.

-

The mixture is heated to 80-100°C under a nitrogen atmosphere.

-

Chlorine gas is then introduced while continuing to heat the reaction.

-

After the reaction is complete, nitrogen is bubbled through the solution to remove excess chlorine.

-

The solvent is removed by distillation under reduced pressure to yield the crude product, which is then purified.

-

-

Quantitative Data:

-

Yield: Approximately 90%[5]

-

Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to overstimulation of the nerve cells, resulting in paralysis and death.

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound also finds applications in the synthesis of dyes and pigments, as well as in the flavor and fragrance industry.[1] Its versatile reactivity allows for its incorporation into a variety of organic molecules, making it a valuable tool for synthetic chemists.

Conclusion

This compound and its derivatives are indispensable intermediates in the chemical industry. Their role in the synthesis of life-saving drugs like Omeprazole and essential agrochemicals highlights their industrial significance. The synthetic pathways and mechanisms of action detailed in this guide underscore the importance of this versatile molecule and provide a foundation for further research and development in the fields of medicinal and agricultural chemistry. The continued exploration of the reactivity of this compound is likely to uncover new applications and lead to the development of novel, high-value products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of 2-Chloro-3,5-dimethylpyridine. The information herein is compiled from available safety data for the compound and its close structural analogs. Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS 72093-12-0) at the time of writing, hazard information from structurally similar compounds has been included as a precautionary measure. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough, site-specific risk assessment.

Chemical and Physical Properties

This compound is a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chlorinated pyridine structure is key to its reactivity, making it a valuable building block in medicinal and agricultural chemistry.[1]

| Property | Value | Source |

| CAS Number | 72093-12-0 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.6 g/mol | [1] |

| Appearance | Yellow to light brown liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Hazard Identification and Classification

| Hazard Class | GHS Code | Description | Source (Analogous Compounds) |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [2][3] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | [2][3] |

| Flammable Liquid (Category 4) | H227 | Combustible liquid | [3] |

Signal Word: Warning [3]

Precautionary Statements: [2][3][4]

-

P210: Keep away from flames and hot surfaces. - No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.